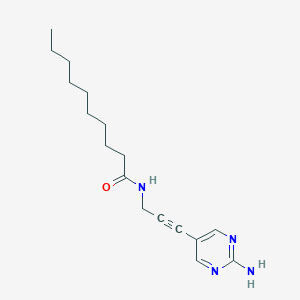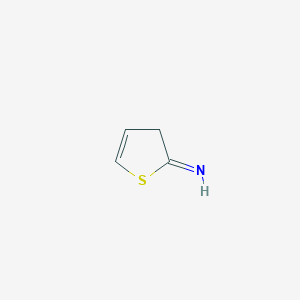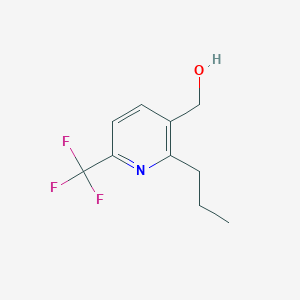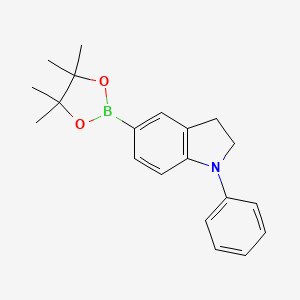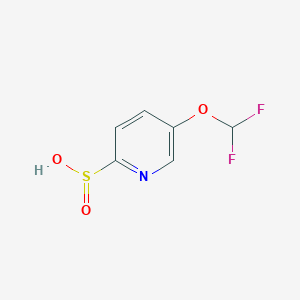
5-(Difluoromethoxy)pyridine-2-sulfinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Difluoromethoxy)pyridine-2-sulfinic acid is a chemical compound that features a pyridine ring substituted with a difluoromethoxy group at the 5-position and a sulfinic acid group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethoxy)pyridine-2-sulfinic acid typically involves the introduction of the difluoromethoxy group and the sulfinic acid group onto the pyridine ring. One common method involves the etherification of a pyridine derivative followed by sulfonation. For example, starting with a pyridine derivative, the difluoromethoxy group can be introduced using a difluoromethylating agent under suitable conditions. The sulfinic acid group can then be introduced through sulfonation reactions using reagents such as sulfur dioxide or sulfinic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize optimized reaction conditions, including temperature, pressure, and the use of catalysts, to achieve high purity and yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
5-(Difluoromethoxy)pyridine-2-sulfinic acid can undergo various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The sulfinic acid group can be reduced to a thiol group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfonic acids, thiols, and substituted pyridine derivatives, depending on the specific reaction and conditions used .
Aplicaciones Científicas De Investigación
5-(Difluoromethoxy)pyridine-2-sulfinic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 5-(Difluoromethoxy)pyridine-2-sulfinic acid involves its interaction with molecular targets through its functional groups. The sulfinic acid group can act as a nucleophile or electrophile, participating in various chemical reactions. The difluoromethoxy group can influence the compound’s reactivity and stability, making it a valuable moiety in chemical and biological studies .
Comparación Con Compuestos Similares
Similar Compounds
5-(Difluoromethoxy)pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfinic acid group.
5-(Difluoromethoxy)pyridine-2-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfinic acid group.
Uniqueness
5-(Difluoromethoxy)pyridine-2-sulfinic acid is unique due to the presence of both the difluoromethoxy and sulfinic acid groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C6H5F2NO3S |
|---|---|
Peso molecular |
209.17 g/mol |
Nombre IUPAC |
5-(difluoromethoxy)pyridine-2-sulfinic acid |
InChI |
InChI=1S/C6H5F2NO3S/c7-6(8)12-4-1-2-5(9-3-4)13(10)11/h1-3,6H,(H,10,11) |
Clave InChI |
NPWOMJHWGLOZSW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1OC(F)F)S(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


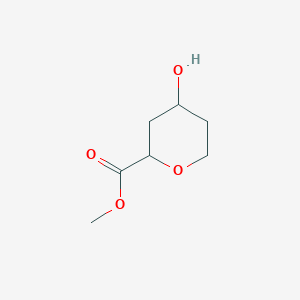
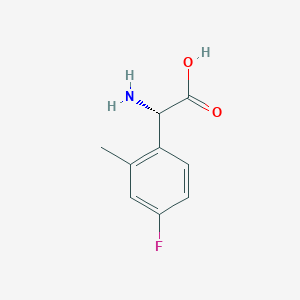

![tert-Butyl rel-(3R,3aR,6aR)-3-aminohexahydro-5H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B12961215.png)
![10H-benzo[b]pyrido[3,4-e][1,4]oxazine](/img/structure/B12961224.png)
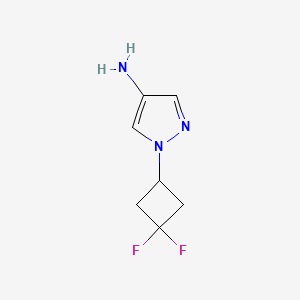
![2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12961228.png)
